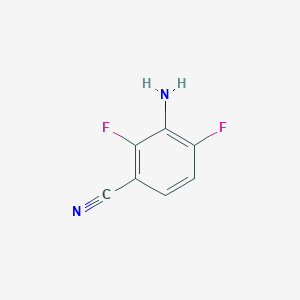

3-Amino-2,4-difluorobenzonitrile

Description

3-Amino-2,4-difluorobenzonitrile (CAS: 1505597-04-5) is a fluorinated aromatic nitrile with the molecular formula C₇H₄F₂N₂ and a molecular weight of 154.11 g/mol . Its structure features an amino group (-NH₂) at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene ring. This compound is widely used as a building block in pharmaceuticals and agrochemicals due to its electronic and steric properties, which enhance binding affinity and metabolic stability in target molecules .

Properties

IUPAC Name |

3-amino-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQYTWJHVLONIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-2,4-difluorobenzonitrile involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at temperatures between 0-40°C. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at -10-60°C to obtain 3,4-difluorobenzamide. Finally, the 3,4-difluorobenzamide is reacted with a halogen-containing dehydration reagent and a catalyst at 30-80°C to yield 3-Amino-2,4-difluorobenzonitrile .

Industrial Production Methods

Industrial production methods for 3-Amino-2,4-difluorobenzonitrile typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-difluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and nitrile groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Antitumor Activity

DFBN has been investigated for its potential antitumor properties. Studies have shown that compounds containing the difluorobenzonitrile moiety can inhibit the proliferation of various cancer cell lines. For instance, derivatives of DFBN have demonstrated significant cytotoxic effects against breast and prostate cancer cells, making them candidates for further development as anticancer agents .

Microtubule Stabilization

Research indicates that DFBN and its derivatives may act as microtubule-stabilizing agents. This activity is crucial in the treatment of neurodegenerative diseases and certain cancers, where stabilization of microtubules can prevent cellular degeneration and promote cell survival . The structure-activity relationship (SAR) studies suggest that modifications to the DFBN structure can enhance its efficacy as a microtubule stabilizer.

Organic Electronics

DFBN's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable charge-transfer complexes positions it as a potential candidate for organic semiconductors and photovoltaic devices. The incorporation of fluorine atoms in the benzene ring enhances the electron-withdrawing capacity, improving charge mobility in organic thin-film transistors (OTFTs) .

Photoswitchable Materials

The azobenzene derivatives of DFBN have been explored for use in photoswitchable materials. These compounds can undergo reversible isomerization upon exposure to light, making them useful in applications such as optical data storage and smart materials that respond to environmental stimuli .

Synthetic Pathways

DFBN can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated anilines and benzonitriles. The synthetic versatility allows for the introduction of various functional groups, enhancing its utility in creating diverse chemical entities for research and industrial applications .

Building Block in Organic Synthesis

As a building block, DFBN serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further transformations, leading to the development of pharmaceuticals and agrochemicals. The ability to modify DFBN enables chemists to tailor compounds for specific biological activities or material properties .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-2,4-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Market and Industrial Relevance

- 3-Chloro-2,4-difluorobenzonitrile has seen rising demand in electronics and agrochemicals, with production capacity projected to grow at a CAGR of 4.2% (2020–2025) .

- Fluorinated nitriles like 3-Amino-2,4-difluorobenzonitrile are priced at ¥12,500/g in small quantities, reflecting their niche applications .

Biological Activity

3-Amino-2,4-difluorobenzonitrile is an organic compound with significant biological activity, primarily due to its structural characteristics that include an amino group and two fluorine atoms on the benzene ring. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 3-Amino-2,4-difluorobenzonitrile is CHFN, featuring:

- Amino Group : Positioned at the 3rd carbon.

- Fluorine Atoms : Located at the 2nd and 4th positions.

- Nitrile Group : Contributes to its reactivity.

This arrangement influences the compound's reactivity and biological interactions, making it a valuable subject for research in medicinal chemistry and biochemistry.

The biological activity of 3-Amino-2,4-difluorobenzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their function.

Key Mechanisms Include:

- Enzyme Interaction : The compound has been employed in studies focusing on enzyme interactions and protein binding, indicating its role as a potential inhibitor or modulator of enzymatic activity.

- Cellular Pathway Modulation : By affecting biochemical pathways through protein interaction, it can influence various cellular processes.

Biological Activity and Applications

3-Amino-2,4-difluorobenzonitrile has been investigated for various biological applications:

- Pharmaceutical Research : Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases. For example, related compounds have shown promising results in neuroimaging applications by interacting with serotonin transporters .

- Microtubule Stabilization : Research indicates that compounds similar to 3-Amino-2,4-difluorobenzonitrile can stabilize microtubules, which is crucial in treating neurodegenerative diseases like tauopathies. The stabilization properties were demonstrated through assays measuring changes in tubulin polymerization .

Case Study 1: Enzyme Interaction Studies

In a study assessing the interaction of 3-Amino-2,4-difluorobenzonitrile with specific enzymes, researchers found that the compound could inhibit enzyme activity effectively. This was evidenced by a dose-dependent response in enzyme assays where increasing concentrations led to significant reductions in enzymatic function.

Case Study 2: Microtubule Stabilization

A series of experiments evaluated the microtubule-stabilizing activity of related compounds. The results indicated that modifications in the fluorine positions significantly impacted the stabilization efficacy. Compounds exhibiting similar structural features to 3-Amino-2,4-difluorobenzonitrile demonstrated enhanced microtubule stability without adversely affecting total tubulin levels in treated cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Amino Group Position | 3rd Carbon |

| Fluorine Atoms | 2nd and 4th Positions |

| Potential Applications | Enzyme inhibitors, Microtubule stabilizers |

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Significant inhibition observed |

| Microtubule Stabilization | Enhanced stability without toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.